molecular formula C28H26O5 B12156113 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one

Cat. No.: B12156113
M. Wt: 442.5 g/mol
InChI Key: NYOQWKQYOFJRMR-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a benzodioxin ring, an ethyl group, a methyl group, and a 4-methylbenzyl ether moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihaloalkane under basic conditions.

    Introduction of the chromen-4-one core: This step involves the condensation of the benzodioxin derivative with an ethyl-substituted acetophenone in the presence of a strong base, such as sodium hydride, to form the chromen-4-one core.

    Etherification: The final step involves the etherification of the chromen-4-one derivative with 4-methylbenzyl chloride in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring or the ether moiety, using reagents such as alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Alcohols, reduced chromen-4-one derivatives.

    Substitution: Alkylated or substituted benzodioxin derivatives.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating gene expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one can be compared with other similar compounds, such as:

    Flavonoids: Similar in structure but lacking the benzodioxin ring. Known for their antioxidant and anti-inflammatory properties.

    Coumarins: Contain the chromen-4-one core but differ in substituents. Used in medicine for their anticoagulant and antimicrobial activities.

    Benzodioxins: Lack the chromen-4-one core but share the benzodioxin ring. Studied for their potential environmental and biological effects.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C28H26O5

Molecular Weight

442.5 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylphenyl)methoxy]chromen-4-one

InChI

InChI=1S/C28H26O5/c1-4-20-13-22-25(15-24(20)32-16-19-7-5-17(2)6-8-19)33-18(3)27(28(22)29)21-9-10-23-26(14-21)31-12-11-30-23/h5-10,13-15H,4,11-12,16H2,1-3H3

InChI Key

NYOQWKQYOFJRMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C)OC(=C(C2=O)C4=CC5=C(C=C4)OCCO5)C

Origin of Product

United States

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